
6-Aminofenantridina
Descripción general
Descripción
6-Aminofenantridina es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C₁₃H₁₀N₂. Es conocido por su papel como inhibidor de la actividad de plegamiento de proteínas del ribosoma (PFAR), lo que lo convierte en un compuesto significativo en la investigación bioquímica . Este compuesto también es reconocido por su actividad antipriónica, que tiene implicaciones en el estudio de las enfermedades priónicas .
Aplicaciones Científicas De Investigación
Antiprion Activity
6AP has been identified as an effective antiprion compound, demonstrating the ability to inhibit the aggregation of prion proteins. This property makes it significant in the study and potential treatment of prion diseases, which are neurodegenerative disorders caused by misfolded proteins.
- Mechanism of Action : Research indicates that 6AP interacts with ribosomal RNA (rRNA), specifically binding to common sites on domain V of 23S rRNA. This interaction inhibits the protein folding activity of the ribosome (PFAR), thereby preventing the aggregation of proteins associated with prion diseases .
- Case Study : A study involving Drosophila models of oculopharyngeal muscular dystrophy (OPMD) demonstrated that 6AP alleviated phenotypic symptoms by reducing muscle degeneration and nuclear inclusion formation. The compound showed a dose-dependent protective effect, indicating its potential utility in treating protein aggregation disorders .
Inhibition of Protein Aggregation
Beyond prion diseases, 6AP has been explored for its broader implications in preventing protein aggregation associated with various neurodegenerative conditions.
- Research Findings : In vitro studies have shown that 6AP can reduce aggregates formed by mutated huntingtin protein, which is implicated in Huntington's disease. This suggests that 6AP may have therapeutic potential for multiple protein misfolding disorders .
- Potential Applications : The ability of 6AP to inhibit protein aggregation positions it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's, where protein misfolding plays a critical role.
Spectroscopic Insights
Recent studies utilizing spectroscopic methods have provided insights into the structural characteristics and interactions of 6AP with rRNA.
- Spectroscopic Studies : These studies have confirmed that 6AP's binding to rRNA is crucial for its function as an inhibitor of PFAR. The binding affinity and specific interaction sites have been characterized, enhancing our understanding of how 6AP operates at a molecular level .
Structural Modifications and Derivatives
Research into derivatives of 6AP has yielded compounds with enhanced potency against prion proteins.
Mecanismo De Acción
6-Aminofenantridina inhibe la actividad de plegamiento de proteínas del ribosoma compitiendo directamente con los sustratos proteicos por los sitios de unión en el ARN ribosomal (ARNr). Esta inhibición competitiva evita el plegamiento adecuado de las proteínas, inhibiendo así PFAR . El compuesto interactúa con un conjunto común de nucleótidos en el dominio V del ARNr 23S, y las mutaciones en estos sitios de interacción pueden abolir la unión e inhibir PFAR .
Compuestos Similares:
Fenantridina: Un compuesto heterocíclico de nitrógeno que sirve como base para los colorantes fluorescentes que se unen al ADN.
Acridina: Un isómero de la fenantridina, también utilizado en aplicaciones de unión al ADN.
Singularidad de la this compound: this compound es única debido a su inhibición específica de PFAR y su actividad antipriónica. Si bien la fenantridina y la acridina son principalmente conocidas por sus propiedades de unión al ADN, la capacidad de la this compound para inhibir el plegamiento de proteínas la diferencia en la investigación bioquímica .
Análisis Bioquímico
Biochemical Properties
6-Aminophenanthridine selectively inhibits the protein folding activity of the ribosome . It appears to interact with the ribosome domain V rRNA and the protein substrate . This interaction is competitive, meaning that 6-Aminophenanthridine and the protein substrates bind at common sites on rRNA .
Cellular Effects
The cellular effects of 6-Aminophenanthridine are primarily related to its inhibition of PFAR. By inhibiting this process, 6-Aminophenanthridine can affect the folding and function of proteins within the cell . This can have downstream effects on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Aminophenanthridine involves its competitive binding to the ribosome domain V rRNA and the protein substrate . This competition inhibits the protein folding activity of the ribosome, affecting the formation and function of proteins within the cell .
Temporal Effects in Laboratory Settings
It is known that 6-Aminophenanthridine decreases the yield of refolded protein without affecting the refolding rate . This suggests that the compound may have long-term effects on protein function in cells.
Metabolic Pathways
Given its role in inhibiting PFAR, it may interact with enzymes or cofactors involved in protein synthesis and folding .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 6-Aminofenantridina se puede sintetizar a través de una inserción catalizada por paladio de isocianuros en N-sulfonil-2-aminobiarilos. Este método involucra la activación C–H de N-sulfonil-2-aminobiarilos y la posterior inserción de isocianuros . La reacción generalmente se lleva a cabo en condiciones suaves, lo que la convierte en un enfoque eficiente y práctico para sintetizar this compound con diversos grupos funcionales.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis catalizada por paladio mencionada anteriormente proporciona una ruta robusta que podría adaptarse para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-Aminofenantridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados de fenantridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de la fenantridina .
Comparación Con Compuestos Similares
Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for DNA-binding fluorescent dyes.
Acridine: An isomer of phenanthridine, also used in DNA-binding applications.
Uniqueness of 6-Aminophenanthridine: 6-Aminophenanthridine is unique due to its specific inhibition of PFAR and its antiprion activity. While phenanthridine and acridine are primarily known for their DNA-binding properties, 6-aminophenanthridine’s ability to inhibit protein folding sets it apart in biochemical research .
Actividad Biológica
6-Aminophenanthridine (6AP) is a compound recognized for its biological activity, particularly in the context of prion diseases and protein folding mechanisms. This article delves into the biological activity of 6AP, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.
Inhibition of Protein Folding Activity
6AP functions primarily as an inhibitor of the protein folding activity associated with ribosomal RNA (rRNA). Research indicates that 6AP competes with protein substrates for binding sites on rRNA, specifically targeting domain V of the 23S rRNA. This interaction obstructs the normal protein folding process facilitated by the ribosome, thereby inhibiting the protein folding activity referred to as PFAR (protein folding activity of ribosomes) .
Key Findings:
- Binding Sites : 6AP and its protein substrates bind to overlapping sites on rRNA. Mutations at these sites disrupt both binding and PFAR .
- Kinetic Analysis : While 6AP reduces the yield of refolded proteins, it does not significantly alter the kinetics of the refolding process itself .
Antiprion Activity
The compound has been characterized as an antiprion agent, demonstrating efficacy against various prion proteins in both yeast and mammalian models. It is believed that 6AP interferes with amyloid fiber formation associated with prion diseases .
Case Study: Oculopharyngeal Muscular Dystrophy (OPMD)
In a Drosophila model mimicking OPMD, treatment with 6AP resulted in alleviation of muscle degeneration and reduction in nuclear inclusions, highlighting its potential therapeutic role in amyloid-related disorders .
Summary Table of Biological Effects
Biological Activity | Mechanism | Model/System | Outcome |
---|---|---|---|
Inhibition of PFAR | Competitive binding to rRNA | In vitro (E. coli, S. cerevisiae) | Reduced yield of refolded proteins |
Antiprion activity | Prevents amyloid fiber formation | Yeast and mammalian cells | Inhibition of prion propagation |
Alleviation of OPMD symptoms | Reduces muscle degeneration | Drosophila model | Decreased muscle degeneration and nuclear inclusions |
Structural Insights
Spectroscopic studies and density functional theory (DFT) analyses have provided insights into how 6AP interacts with ribosomal RNA. These studies suggest that specific structural features of 6AP are crucial for its biological activity against prions and its ability to inhibit PFAR .
Implications for Other Diseases
Given its mechanism of action, there is potential for 6AP to be explored as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease. Studies have shown that it can reduce aggregates formed by mutated huntingtin in cell-based assays .
Propiedades
IUPAC Name |
phenanthridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCXJXKLDUJOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232216 | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-68-8 | |
Record name | 6-Aminophenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridine, 6-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenanthridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 832-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.